3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine
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Overview
Description
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a trifluoromethyl group at the 7-position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with trifluoromethylhydrazine to form the corresponding hydrazide. This intermediate is then subjected to cyclization under acidic conditions to yield the desired triazolopyridine compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted triazolopyridines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxytriazolo[4,3-a]pyridine
- 3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-A]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- 1,2,4-Triazolo[4,3-a]pyrazine derivatives
Uniqueness
3-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine stands out due to the presence of both a chlorine atom and a trifluoromethyl group, which impart unique electronic and steric properties. These features enhance its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C7H3ClF3N3 |
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Molecular Weight |
221.57 g/mol |
IUPAC Name |
3-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-13-12-5-3-4(7(9,10)11)1-2-14(5)6/h1-3H |
InChI Key |
FGQOQSORPSQXRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2Cl)C=C1C(F)(F)F |
Origin of Product |
United States |
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